molecular formula C11H10N4O3 B5970617 methyl 4-[(5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)amino]benzoate

methyl 4-[(5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)amino]benzoate

Cat. No.: B5970617
M. Wt: 246.22 g/mol
InChI Key: FCTZWPFQCUXFTH-UHFFFAOYSA-N
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Description

Methyl 4-[(5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)amino]benzoate is a chemical compound that belongs to the class of triazine derivatives Triazines are heterocyclic compounds containing a six-membered ring with three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-[(5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)amino]benzoate typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 4-aminobenzoic acid with a triazine derivative in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the temperature is maintained at around 60-80°C to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. The process may also include purification steps such as recrystallization or chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)amino]benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Methyl 4-[(5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)amino]benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 4-[(5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)amino]benzoate involves its interaction with specific molecular targets. The triazine ring can form hydrogen bonds and other interactions with enzymes or receptors, leading to inhibition or modulation of their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 4-[(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)amino]benzenesulfonamide
  • N-(6-Methyl-3-oxo-2,5-dihydro-1,2,4-triazin-4(3H)-yl)acetamide
  • 2-Ethoxy-1-((2’-(5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)biphenyl-4-yl)methyl)-1H-benzimidazole-7-carboxylic acid

Uniqueness

Methyl 4-[(5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)amino]benzoate is unique due to its specific structure, which combines a triazine ring with a benzoate moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

IUPAC Name

methyl 4-[(5-oxo-4H-1,2,4-triazin-3-yl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N4O3/c1-18-10(17)7-2-4-8(5-3-7)13-11-14-9(16)6-12-15-11/h2-6H,1H3,(H2,13,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCTZWPFQCUXFTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC2=NN=CC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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